ジオスミン

概要

説明

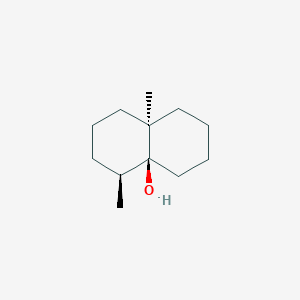

Geosmin is a naturally occurring organic compound known for its distinct earthy or musty odor. It is a bicyclic alcohol with the chemical formula C₁₂H₂₂O. Geosmin is produced by various microorganisms, including cyanobacteria (blue-green algae) and actinobacteria.

科学的研究の応用

Geosmin has several scientific research applications across various fields:

Chemistry: Geosmin is studied for its unique biosynthesis pathway and its role in the production of earthy odors.

Biology: Geosmin is used to study the interactions between microorganisms and their environment.

Industry: Geosmin is monitored in the water industry to control taste and odor issues in drinking water.

作用機序

Target of Action

Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate . The primary targets of Geosmin are the olfactory receptors in humans and animals. It has a distinct earthy or musty odor, which most people can easily smell .

Mode of Action

Geosmin interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is perceived as a distinct earthy or musty smell . This interaction is facilitated by the unique structure of Geosmin, a bicyclic alcohol with formula C12H22O .

Biochemical Pathways

Geosmin is biosynthesized from farnesyl pyrophosphate in a two-step Mg2±dependent reaction . The biosynthesis of Geosmin involves a fascinating bifunctional enzyme known as Geosmin synthase . This enzyme converts farnesyl diphosphate to Geosmin in a two-step reaction .

Pharmacokinetics

It is known that under acidic conditions, geosmin decomposes into odorless substances . This suggests that the bioavailability of Geosmin may be influenced by the pH of the environment.

Result of Action

The primary result of Geosmin’s action is the perception of an earthy or musty smell. This is due to its interaction with olfactory receptors. Geosmin is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .

Action Environment

The action of Geosmin can be influenced by various environmental factors. For instance, communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of bacteria releases Geosmin into the local water supply . Furthermore, the production of Geosmin can be influenced by temperature, as suggested by a study on the effect of temperature on Geosmin production in Dolichospermum smithii and Pseudanabaena foetida var. intermedia .

生化学分析

Biochemical Properties

Geosmin interacts with various biomolecules in its biochemical reactions. The bacterial geosmin synthase, a bifunctional enzyme, plays a crucial role in the cyclisation mechanism from farnesyl pyrophosphate (FPP) to geosmin . This enzyme is fascinating due to its ability to produce a biosynthetic intermediate, (1(10)E,5E)-germacradien-11-ol, which is then passed to the C-terminal domain .

Cellular Effects

Geosmin can have significant effects on various types of cells and cellular processes. For instance, it has been found to induce genomic instability in mammalian cells, specifically Chinese hamster ovary (CHO) cells . Moreover, geosmin disrupts energy metabolism, as evidenced by significant alterations in the transcripts of genes involved in oxidative phosphorylation, glycolysis, and lipid metabolism .

Molecular Mechanism

The molecular mechanism of geosmin involves a series of complex biochemical reactions. The geosmin synthase enzyme catalyzes the conversion of FPP to geosmin . This process involves the production of a biosynthetic intermediate, which is not passed through a tunnel, but rather released into the medium and taken up by the C-terminal domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of geosmin can change over time. For instance, concentrations of geosmin were found to be genotoxic to CHO cells after 4- and 24-hour exposure periods . Furthermore, the stability and degradation of geosmin, as well as its long-term effects on cellular function, are important areas of study.

Dosage Effects in Animal Models

The effects of geosmin can vary with different dosages in animal models. While specific studies on geosmin dosage effects in animal models are limited, it’s known that geosmin can be a contaminant of microbial origin in aquaculture, affecting species such as rainbow trout, shrimps, and molluscs .

Metabolic Pathways

Geosmin is involved in several metabolic pathways. The biosynthesis of geosmin was initially speculated to be a degraded eudesmane sesquiterpene . Subsequent studies revealed that the geosmin synthase enzyme catalyzes the conversion of FPP to geosmin .

Transport and Distribution

The transport and distribution of geosmin within cells and tissues are complex processes. While specific transporters or binding proteins for geosmin have not been identified, it’s known that geosmin is produced by certain bacteria and algae and can be found in various environments .

Subcellular Localization

Given that geosmin is a small, volatile compound produced by certain bacteria and algae, it is likely distributed throughout the cells of these organisms .

準備方法

Synthetic Routes and Reaction Conditions: Geosmin can be synthesized from farnesyl pyrophosphate through a two-step reaction catalyzed by the enzyme geosmin synthase. The reaction involves the conversion of farnesyl pyrophosphate to germacradienol, which is then converted to geosmin .

Industrial Production Methods: Industrial production of geosmin typically involves the cultivation of microorganisms such as Streptomyces species, which naturally produce geosmin. The microorganisms are grown in controlled environments, and geosmin is extracted from the culture medium .

化学反応の分析

Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation and reduction. Under acidic conditions, geosmin decomposes into odorless substances .

Common Reagents and Conditions:

Oxidation: Geosmin can be oxidized using oxidizing agents such as hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of geosmin are less common but can be carried out using reducing agents like sodium borohydride.

Major Products: The major products formed from the oxidation of geosmin include various oxygenated derivatives, which are typically odorless .

類似化合物との比較

2-Methylisoborneol: Another compound with a musty odor, often found alongside geosmin in water sources.

Dehydrogeosmin: A derivative of geosmin with a similar odor profile.

Uniqueness of Geosmin: Geosmin is unique due to its widespread occurrence in nature and its role in producing the characteristic smell of soil after rain. Its biosynthesis pathway is also distinct, involving a bifunctional enzyme that catalyzes multiple steps in the conversion of farnesyl pyrophosphate to geosmin .

生物活性

Geosmin is a naturally occurring organic compound with a distinct earthy aroma, primarily produced by certain bacteria and fungi. Its biological activity has garnered interest due to its ecological roles and implications in various fields, including environmental science, food quality, and human health. This article explores the biological activity of geosmin, focusing on its production, ecological interactions, sensory effects, and applications.

1. Production of Geosmin

Geosmin is predominantly synthesized by actinobacteria, myxobacteria, cyanobacteria, and some fungi. The production dynamics of geosmin can vary significantly depending on the growth conditions of the producing organisms.

- Growth Phases : Research indicates that geosmin levels rise during the exponential growth phase of Myxococcus xanthus and peak in the early stationary phase before declining. This suggests that geosmin production may confer a competitive advantage during predation on other microorganisms .

- Environmental Factors : Factors influencing geosmin production include nutrient availability and environmental stressors. For instance, certain strains of bacteria can utilize geosmin as a carbon source, leading to significant reductions in its concentration under optimal growth conditions .

2. Ecological Role

Geosmin plays a crucial role in ecological interactions, particularly in soil and aquatic environments.

- Predation Deterrent : In predation assays, geosmin has been shown to reduce grazing on Streptomyces coelicolor, indicating its potential role as a chemical warning signal against predators .

- Attraction and Repulsion : Geosmin elicits varied responses among arthropods; it can attract some species while repelling others. For example, studies have demonstrated that certain concentrations of geosmin trigger complex behavioral responses in insects, suggesting its role in mediating ecological interactions .

3. Sensory Effects

The olfactory detection of geosmin is highly sensitive in humans and animals, with detection thresholds reported as low as 0.16 parts per billion (ppb). This sensitivity is critical for understanding its impact on food quality and water safety.

- Odor Thresholds : Expert panels have established that the odor threshold for geosmin is significantly lower than many analytical detection methods can achieve, which poses challenges for monitoring its presence in drinking water .

4. Applications in Water Treatment

Geosmin is a major concern in water treatment due to its unpleasant taste and odor. Effective management strategies are essential to mitigate its impact on water quality.

- Algaecide Application : Field studies have shown that the application of algaecides can significantly reduce geosmin concentrations in treated water. For instance, a decade-long study indicated reductions of up to 83% when algaecides were applied .

- Biodegradation : Certain bacterial strains have been identified that can degrade geosmin effectively. Research indicates that under favorable conditions, these microorganisms can reduce geosmin concentrations by up to 90% .

Table 1: Summary of Geosmin Reduction Techniques

特性

IUPAC Name |

(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024112 | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19700-21-1 | |

| Record name | Geosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW912WXJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which microorganisms are known to produce geosmin?

A: Geosmin is primarily produced by certain species of cyanobacteria and actinomycetes. [, , , , , , , , ]

Q2: What environmental factors can trigger geosmin production in water bodies?

A: Several factors can contribute to geosmin production, including nutrient enrichment (eutrophication), warm water temperatures, stable water columns (stratified conditions), reduced nitrogen concentrations, longer residence times, and high phosphorus concentrations in the hypolimnion. [, , , , , ]

Q3: How do changes in water flow affect geosmin production in river biofilms?

A: Research suggests that lower water flows can create favorable conditions for the growth of geosmin-producing cyanobacteria in river biofilms, leading to increased intracellular geosmin production. []

Q4: Does the presence of specific cyanobacterial species always correlate with high geosmin concentrations?

A: Not necessarily. While the presence of geosmin-producing cyanobacteria is a prerequisite for geosmin occurrence, the actual concentration of geosmin in water can be influenced by various factors, including nutrient availability, water temperature, and the growth phase of the cyanobacteria. [, , , ]

Q5: Can geosmin be produced by plants?

A: While geosmin is often associated with the earthy aroma of soil, research has shown that some plants, such as table beets (Beta vulgaris ssp. vulgaris), can produce geosmin endogenously. [, , ]

Q6: Is the geosmin level in table beet consistent across different varieties?

A: No, geosmin levels in table beet are cultivar-specific, with some varieties exhibiting significantly higher concentrations than others. [, ]

Q7: What genetic factors influence geosmin concentration in table beet?

A: Studies using association analysis and selective genotyping have identified quantitative trait loci (QTL) on chromosome 8 of Beta vulgaris ssp. vulgaris that are significantly associated with geosmin concentration. []

Q8: What are the common methods for detecting and quantifying geosmin in water samples?

A: Several analytical techniques are available for geosmin analysis, with the most common being solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Other methods include closed-loop stripping analysis (CLSA) and high-vacuum distillation followed by extraction and GC analysis. [, , , , , , , , ]

Q9: How sensitive are these methods in detecting geosmin?

A: Methods like SPME-GC/MS can detect geosmin at extremely low concentrations, typically in the nanograms per liter (ng/L) range, which is well below the odor threshold concentration for humans. [, , , , ]

Q10: Can molecular methods be used to detect potential geosmin-producing cyanobacteria?

A: Yes, molecular techniques like polymerase chain reaction (PCR) and denaturing gradient gel electrophoresis (DGGE) can be used to identify and characterize cyanobacterial communities in water samples, including potential geosmin producers. [, ]

Q11: Are there real-time PCR methods for detecting geosmin-producing microorganisms in complex matrices like those used in food production?

A: Yes, researchers have developed real-time PCR methods targeting the geosmin synthase gene (geoA) to detect geosmin-producing Streptomyces in complex matrices such as those found in the Chinese liquor-making process. []

Q12: Why is geosmin difficult to remove using conventional water treatment methods?

A: Geosmin's chemical structure and low odor threshold concentration make it resistant to removal by traditional water treatment processes like coagulation, sedimentation, and chlorination. [, , , ]

Q13: What are some effective treatment options for removing geosmin from drinking water?

A: Advanced treatment technologies such as ozonation, activated carbon adsorption (both powdered and granular), biofiltration, nanofiltration, and reverse osmosis have shown promising results in removing geosmin from water. [, , , , , ]

Q14: How does biological activated carbon (BAC) filtration contribute to geosmin removal?

A: BAC filters utilize both adsorption and biodegradation processes to remove geosmin. Microorganisms growing on the activated carbon surface can degrade geosmin, enhancing its removal efficiency compared to conventional activated carbon filters. []

Q15: What factors influence the effectiveness of BAC filtration for geosmin removal?

A: Factors such as biofilter media type, empty bed contact time (EBCT), and water temperature can affect the efficiency of geosmin removal in BAC filters. []

Q16: Can slow sand filtration (SSF) be used to remove geosmin from drinking water?

A: Yes, SSF systems with pre-acclimated sand have shown effectiveness in biodegrading geosmin and MIB, with removal efficiencies exceeding 50%. []

Q17: Can geosmin be removed from fish during depuration?

A: Yes, studies have shown that European eels can eliminate geosmin from their bodies during depuration. Interestingly, the water renewal rate of depuration tanks did not significantly affect the rate of geosmin elimination, suggesting potential biotransformation of geosmin by the fish. []

Q18: What are some areas for future research on geosmin?

A: Further research is needed to better understand the complex factors influencing geosmin production in various environments, develop more cost-effective and efficient treatment strategies, and explore the potential for using molecular tools for early detection and prediction of geosmin outbreaks. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。